Technical Guide: Chemical Properties & Synthetic Utility of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine
Technical Guide: Chemical Properties & Synthetic Utility of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine
The following technical guide provides an in-depth analysis of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine (hereafter referred to as CMTA ), a critical pharmacophore scaffold used in the synthesis of PI3K inhibitors, including the clinical candidate ZSTK474.
Executive Summary
4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine (CMTA) is a tri-substituted s-triazine derivative serving as a "linchpin" intermediate in medicinal chemistry. It is characterized by three distinct functional zones on the triazine core:
-
The Morpholine Ring (C6): Provides solubility and hydrogen-bond acceptance, critical for kinase hinge binding.
-
The Primary Amine (C2): Acts as a hydrogen bond donor.
-
The Chlorine Atom (C4): A deactivated leaving group that allows for high-temperature nucleophilic aromatic substitution (
) or palladium-catalyzed cross-coupling to attach final diversity elements (e.g., benzimidazoles).
This guide details the synthesis, stability, and application of CMTA, specifically focusing on its role as a precursor to Class I PI3K inhibitors.
Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-amine |
| Molecular Formula | |
| Molecular Weight | 215.64 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Low in Water; Soluble in DMSO, DMF, DMAc; Sparingly soluble in DCM/MeOH |
| LogP (Calc) | ~0.5 – 0.9 (Lipophilic enough for membrane permeability, hydrophilic enough for solubility) |
| pKa | The triazine ring nitrogens are weakly basic ( |
| Stability | Stable at RT. Susceptible to hydrolysis (forming the 2-hydroxy/lactam derivative) under strong acidic/basic aqueous conditions at high temperatures. |
Synthetic Chemistry: The "Temperature-Dependent" Rule
The synthesis of CMTA relies on the stepwise nucleophilic aromatic substitution (
Mechanism of Deactivation
Cyanuric chloride is highly electrophilic.
-
First Substitution (0°C): High reactivity. Exothermic.
-
Second Substitution (RT - 40°C): Moderate reactivity. Requires base scavenger.[1]
-
Third Substitution (>80°C): Low reactivity. The remaining chlorine in CMTA is "deactivated" by the resonance donation from the morpholine and amino groups.
Reaction Workflow Diagram
The following diagram illustrates the selective synthesis pathway to CMTA and its conversion to the PI3K inhibitor ZSTK474.
Caption: Stepwise
Detailed Experimental Protocols
These protocols are designed for reproducibility and high purity, minimizing the formation of the di-amino or di-morpholino byproducts.
Protocol A: Synthesis of Intermediate 1 (2,4-Dichloro-6-morpholinotriazine)
Objective: Selective mono-substitution of cyanuric chloride.
-
Preparation: Dissolve cyanuric chloride (18.4 g, 100 mmol) in acetone (150 mL). Cool the solution to 0°C – 5°C in an ice bath. Critical: Maintain temperature to prevent di-substitution.
-
Addition: Mix morpholine (8.7 g, 100 mmol) with triethylamine (10.1 g, 100 mmol) in acetone (50 mL). Add this mixture dropwise to the cyanuric chloride solution over 30 minutes.
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material should disappear, and a single major spot should appear.
-
Workup: Pour the mixture into ice water (500 mL). The product will precipitate as a white solid.[2] Filter, wash with cold water, and dry in vacuo.
-
Yield: ~85-90%.[3]
-
Note: The product is 2,4-dichloro-6-morpholinotriazine.
-
Protocol B: Synthesis of CMTA (Target Compound)
Objective: Selective amination of the second chloride.
-
Solvation: Suspend the 2,4-dichloro-6-morpholinotriazine (10 g, 42.5 mmol) in THF (100 mL) or Acetone.
-
Amination: Add aqueous Ammonium Hydroxide (28-30%
, 15 mL, excess) slowly at Room Temperature (20-25°C).-
Chemistry Note: Ammonia is a smaller nucleophile than morpholine but less nucleophilic than a secondary amine. However, since one chloride is already replaced by an electron-donating morpholine, the ring is less reactive. RT is sufficient to drive the reaction without displacing the third chloride.
-
-
Monitoring: Stir for 4–6 hours. HPLC or TLC should show conversion to the mono-chloro species.
-
Purification: Evaporate the organic solvent. Suspend the residue in water, stir for 30 minutes, and filter the white solid. Wash with water and diethyl ether to remove unreacted traces.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water.
-
Characterization: MS (ESI) m/z: 216
.
-
Reactivity & Applications in Drug Design
The "Deactivated" Chlorine
In CMTA, the C4-chlorine is significantly less reactive than the chlorines in cyanuric chloride. This is due to the mesomeric effect (+M) of the amino and morpholine groups, which increases electron density in the triazine ring.
-
Implication: To displace this final chlorine (e.g., to attach the benzimidazole moiety for ZSTK474), harsh conditions are required:
-
Solvent: DMF or DMAc.
-
Base:
or CsF. -
Temperature: 100°C – 120°C.
-
Catalysis: While
works, Palladium-catalyzed Buchwald-Hartwig amination is often preferred for sterically hindered nucleophiles.
-
Structural Biology Context (PI3K Binding)
In the context of PI3K inhibition (e.g., ZSTK474), the CMTA scaffold functions as follows:
-
Morpholine Oxygen: Often interacts with the solvent front or specific residues in the kinase P-loop.
-
Triazine Nitrogens: Form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket (Val851 in PI3K
). -
2-Amino Group: Acts as a donor for H-bonding with the hinge backbone carbonyls.
Pathway Visualization: CMTA as a Divergent Scaffold
Caption: Divergent synthetic utility of the CMTA scaffold in medicinal chemistry.
Analytical Characterization Standards
To validate the identity of CMTA, the following analytical signatures must be confirmed:
-
1H NMR (400 MHz, DMSO-d6):
-
3.50–3.70 ppm (m, 8H, Morpholine
). -
6.80–7.20 ppm (s, 2H,
, broad exchangeable signal).
-
3.50–3.70 ppm (m, 8H, Morpholine
-
13C NMR:
-
Distinct signals for morpholine carbons (~44 ppm, ~66 ppm).
-
Three distinct triazine ring carbons (due to asymmetry): ~165 ppm (C-N), ~168 ppm (C-Cl), ~170 ppm (C-Morph).
-
-
Mass Spectrometry:
-
Characteristic Chlorine isotope pattern (3:1 ratio for M and M+2).
-
Base peak: 216.05.
-
References
-
Yaguchi, S., et al. (2006).[4] Antitumor activity of ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor.[4][5] Journal of the National Cancer Institute.[4]
-
Rewcastle, G. W., et al. (2011). Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor ZSTK474.[5][6][7] Journal of Medicinal Chemistry.[7][8]
-
Bakharev, V., et al. (2012).[9] Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones.[9] Russian Chemical Bulletin.[9]
-
PubChem Compound Summary. (2024). 2-Amino-6-chloro-4-morpholinopyridine (Analog/Isomer Data).[10] National Library of Medicine.
- Menicagli, R., et al. (2004). Temperature-controlled selective substitution of cyanuric chloride. Tetrahedron Letters. (General reference for triazine chemistry standards).
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